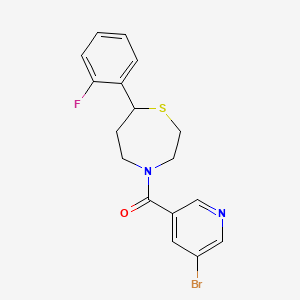
(5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromopyridinyl group, a fluorophenyl group, a thiazepanyl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl and fluorophenyl groups are aromatic, while the thiazepanyl group is a seven-membered heterocycle with one sulfur and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the bromine atom on the pyridine ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .科学的研究の応用
Type II Diabetes Mellitus Treatment
This compound has been studied for its potential use in treating Type II diabetes mellitus. Researchers have synthesized related pyrimidine-based thiourea compounds, which have shown inhibitory potential against α-glucosidase, an enzyme crucial for managing diabetes . The inhibition of this enzyme can slow down the digestion of carbohydrates, thereby regulating blood sugar levels.
Antiviral Activity
Indole derivatives, which share structural similarities with our compound of interest, have demonstrated significant antiviral activities . These activities include the inhibition of various RNA and DNA viruses, suggesting that our compound could be explored for potential antiviral drugs, especially against influenza and Coxsackie B4 virus.
Anticancer Properties
The indole moiety, which is structurally related to our compound, is known for its anticancer properties. Indole derivatives have been used in the synthesis of drugs targeting multiple cancer types due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Uses
Thiourea motifs, which are present in compounds similar to ours, have been associated with anti-inflammatory effects. These compounds can act as analgesics and have the potential to be developed into medications for treating chronic inflammatory diseases .
Enzyme Inhibition
Compounds with thiourea structures have been reported to act as inhibitors for various enzymes, including carbonic anhydrase and glucosidase enzymes . This property can be harnessed for designing drugs that target specific metabolic pathways.
Imaging Agent Development
Fluorinated pyridines, like the one in our compound, are of special interest as potential imaging agents for biological applications. They can be used in the synthesis of 18 F-substituted pyridines, which are valuable in positron emission tomography (PET) imaging .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUWHCDWNYMFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

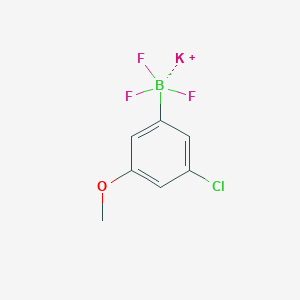
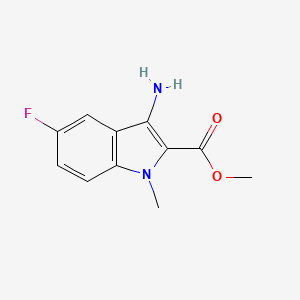
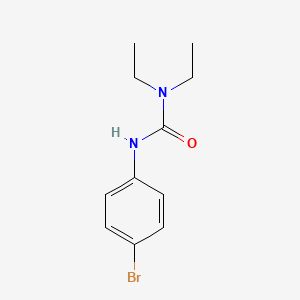
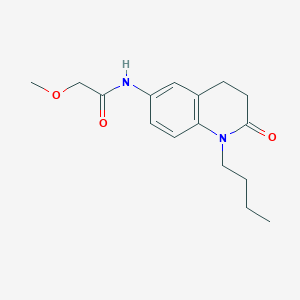

![N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2763268.png)
![2-(4-methylphenyl)-6-[(3-methylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2763269.png)
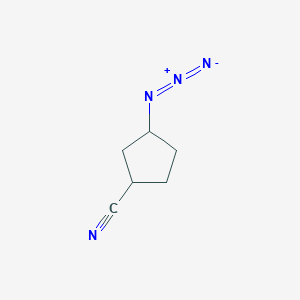
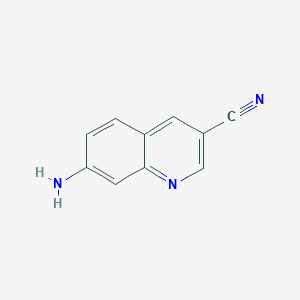
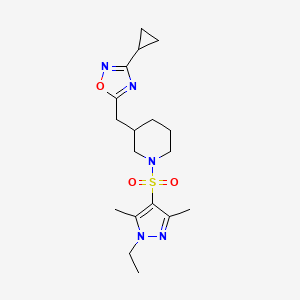
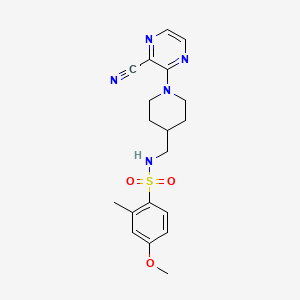
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2763278.png)
![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)
![N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2763280.png)